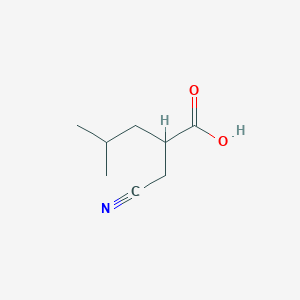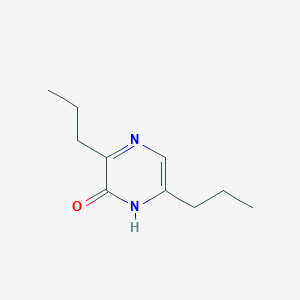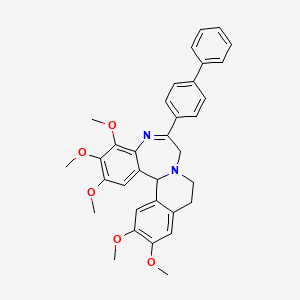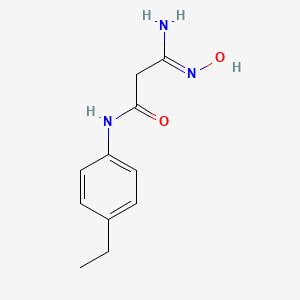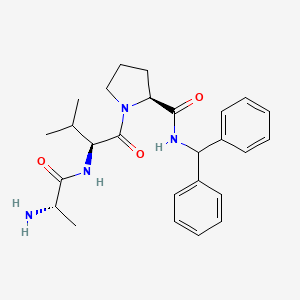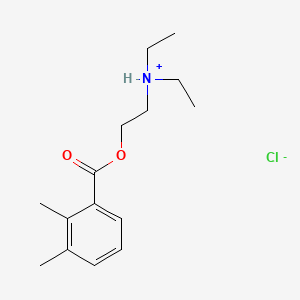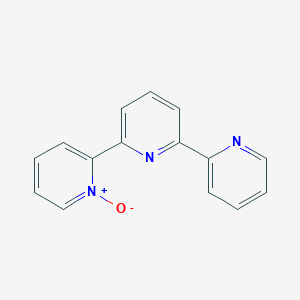
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine is a complex organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the reaction of 2-pyridineethanol with oxidizing agents to form the desired compound . The reaction conditions often include the use of solvents such as methanol and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been identified as a potential inhibitor of carbonic anhydrase, which plays a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-oxido-2-(1-oxidopyridin-1-ium-2-yl)pyridin-1-ium
- 4-nitro-7-[(1-oxidopyridin-1-ium-2-yl)thio]benzofurazan
Uniqueness
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine is unique due to its specific structural arrangement and the presence of multiple pyridine rings
Eigenschaften
CAS-Nummer |
97721-16-9 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3O/c19-18-11-4-2-9-15(18)14-8-5-7-13(17-14)12-6-1-3-10-16-12/h1-11H |
InChI-Schlüssel |
BWRXIGQRGNDRON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=[N+]3[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


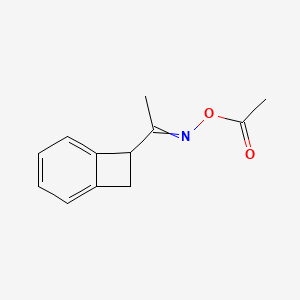
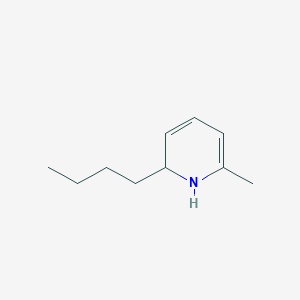
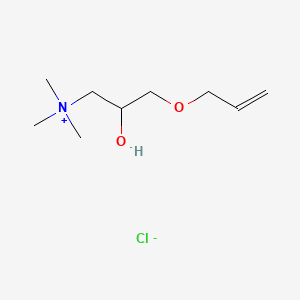

![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
